3-(3-Ethoxyphenyl)-N'-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(3-Ethoxyphenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of ethoxy and fluorophenyl groups adds to its chemical diversity, making it a valuable subject for study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-ethoxybenzaldehyde with 4-fluoroacetophenone to form an intermediate chalcone. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. Finally, cyclization of the hydrazone under acidic or basic conditions yields the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3-Ethoxyphenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyphenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 3-(3-Ethoxyphenyl)-N’-(1-(4-chlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
3-(3-Ethoxyphenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both ethoxy and fluorophenyl groups, which can influence its chemical reactivity and biological activity. These structural features may confer distinct properties compared to similar compounds, making it a valuable subject for further research.
Biological Activity
3-(3-Ethoxyphenyl)-N'-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide, a compound with the CAS number 303108-08-9, has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H19FN4O2, characterized by a pyrazole ring and various functional groups that enhance its chemical diversity. The presence of the ethoxy and fluorophenyl moieties is believed to contribute to its unique biological activities.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity . Research indicates that compounds with similar structures have demonstrated effectiveness against various bacterial strains. For instance, pyrazole derivatives have been reported to inhibit the growth of pathogenic bacteria, potentially through mechanisms that disrupt cell membrane integrity or inhibit essential enzymes .
Anticancer Activity
The compound also shows anticancer properties , with studies indicating significant cytotoxic effects on cancer cell lines. For example, compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cells. A related study found an IC50 value of 49.85 μM for a similar pyrazole derivative against tumor cells, suggesting potential for further development as an anticancer agent .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that it interacts with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. These interactions may modulate biological processes critical for the survival and proliferation of pathogens and cancer cells .
Case Studies and Research Findings
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other similar compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide | 303106-90-3 | Contains hydroxy and nitrophenyl groups; studied for antioxidant properties. |
N'-(1-(4-Hydroxyphenyl)ethylidene)-3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide | 1359945-03-1 | Features hydroxy and methoxy groups; potential anti-inflammatory effects. |
Properties
CAS No. |
303108-08-9 |
---|---|
Molecular Formula |
C20H19FN4O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19FN4O2/c1-3-27-17-6-4-5-15(11-17)18-12-19(24-23-18)20(26)25-22-13(2)14-7-9-16(21)10-8-14/h4-12H,3H2,1-2H3,(H,23,24)(H,25,26)/b22-13+ |
InChI Key |
BDINXBJJAJEPSK-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)F |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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